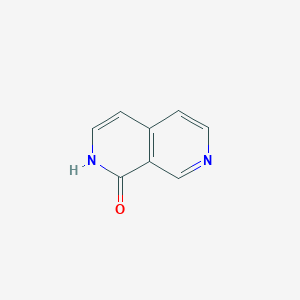

2,7-Naphthyridin-1(2h)-one

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds are cyclic organic molecules that contain at least one atom other than carbon within their ring structure. reachemchemicals.com These "heteroatoms," most commonly nitrogen, oxygen, or sulfur, impart unique chemical and physical properties to the molecule. reachemchemicals.comderpharmachemica.com This structural diversity allows heterocyclic compounds to interact with a wide array of biological targets, making them a fundamental component in the design of new therapeutic agents. reachemchemicals.com In fact, a significant majority of biologically active compounds, including many vitamins, hormones, and antibiotics, feature a heterocyclic ring. derpharmachemica.com

2,7-Naphthyridin-1(2H)-one belongs to the family of nitrogen-containing heterocyclic compounds. Its core structure is a naphthyridine, which is a pyridopyridine, meaning it consists of two fused pyridine (B92270) rings. researchgate.net There are six possible isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms in the bicyclic system. researchgate.net this compound, as its name suggests, is a derivative of the 2,7-naphthyridine (B1199556) isomer, featuring a carbonyl group at the 1-position. cymitquimica.com This addition of a ketone functional group further diversifies its chemical properties and potential for biological interactions. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 67988-50-5 |

| Molecular Formula | C₈H₆N₂O |

| Molecular Weight | 146.15 g/mol |

| Melting Point | 255-262 °C |

| Boiling Point | 425.6±45.0 °C (Predicted) |

Data sourced from chemicalbook.com

Overview of Naphthyridine Scaffold Significance in Medicinal Chemistry

The naphthyridine scaffold is considered a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. nih.gov The versatility in the synthesis of naphthyridines and their derivatives allows for the creation of large and diverse chemical libraries for screening against various diseases. tandfonline.comnih.gov

Naphthyridine derivatives have demonstrated a broad spectrum of biological activities. researchgate.net Research has shown their potential as anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective agents. tandfonline.comnih.govresearchgate.net For instance, derivatives of 1,8-naphthyridine (B1210474) have been investigated for their efficacy in treating neurodegenerative disorders and for their anti-HIV properties. tandfonline.comnih.gov Similarly, fused 1,5-naphthyridines have shown promise as topoisomerase inhibitors and have displayed cytotoxic activity against cancer cell lines. encyclopedia.pub

The specific 2,7-naphthyridine scaffold, and by extension this compound, has also been the subject of significant research. researchgate.net Derivatives of 2,7-naphthyridine have been found to exhibit antitumor, antimicrobial, analgesic, and anticonvulsant effects. researchgate.net The wide range of biological activities associated with this scaffold is a primary driver for the continued synthesis and investigation of new 2,7-naphthyridine analogs. researchgate.net A notable area of research involves the development of 2,7-naphthyridone-based derivatives as selective kinase inhibitors, which play a crucial role in cell signaling and are important targets in cancer therapy. acs.orgnih.gov For example, certain 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been identified as potent inhibitors of c-Kit and VEGFR-2 kinases. mdpi.com

Table 2: Investigated Biological Activities of Naphthyridine Scaffolds

| Naphthyridine Isomer | Investigated Biological Activities |

| 1,8-Naphthyridine | Anticancer, antimicrobial, anti-inflammatory, antiviral, neuroprotective, anti-HIV. tandfonline.comnih.govresearchgate.net |

| 1,5-Naphthyridine | Antimalarial, anticancer (topoisomerase inhibitors). encyclopedia.pub |

| 2,7-Naphthyridine | Antitumor, antimicrobial, analgesic, anticonvulsant, kinase inhibition. researchgate.netacs.orgnih.gov |

| 1,6-Naphthyridine (B1220473) | Kinase inhibition (CDK8/19). acs.org |

The ongoing exploration of the this compound core and its derivatives continues to be a promising avenue in the quest for novel and effective therapeutic agents. The ability to modify the scaffold at various positions allows for the fine-tuning of its pharmacological properties, paving the way for the development of more potent and selective drugs. acs.orgnih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2H-2,7-naphthyridin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-7-5-9-3-1-6(7)2-4-10-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCFYOUSCICNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C2=C1C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67988-50-5 | |

| Record name | 1,2-dihydro-2,7-naphthyridin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations of 2,7 Naphthyridin 1 2h One

De Novo Synthesis Strategies

The initial construction of the 2,7-naphthyridin-1(2H)-one core is a fundamental step in the synthesis of its derivatives. Various strategies have been developed to assemble this heterocyclic system from simpler starting materials.

Approaches to the this compound Core

The synthesis of the this compound core can be achieved through several strategic disconnections of the bicyclic system. One common approach involves the cyclization of appropriately substituted pyridine (B92270) derivatives. For instance, a 3-aminopyridine (B143674) derivative can be reacted with a suitable three-carbon component to form the second ring.

A notable example involves a novel Heck lactamization reaction. In this method, a 2,6-dichloroacrylanilide reacts with a trihalo-substituted pyridine to rapidly construct the naphthyridinone core. nih.gov This strategy has been instrumental in the large-scale synthesis of a p38 kinase inhibitor. nih.gov

Another approach begins with a pre-formed pyridone ring. For example, 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles can serve as a starting material for the synthesis of 1,6-naphthyridin-2(1H)-ones, a closely related isomer. mdpi.com This highlights the versatility of using substituted pyridones as precursors to naphthyridinone systems.

Friedlander Reaction Adaptations for Naphthyridinone Systems

The Friedländer synthesis, a classic method for constructing quinoline (B57606) rings, has been adapted for the synthesis of naphthyridinone systems. wikipedia.org This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.org For the synthesis of naphthyridinones, a 2-aminonicotinaldehyde can be used as the key starting material, which reacts with active methylene (B1212753) carbonyl compounds to form the second pyridine ring. nih.govacs.org

The reaction can be catalyzed by various acids, including trifluoroacetic acid, toluenesulfonic acid, and Lewis acids like neodymium(III) nitrate (B79036) hexahydrate. wikipedia.org Recent advancements have focused on developing more environmentally friendly and efficient conditions. For instance, the use of an inexpensive and biocompatible ionic liquid as a catalyst in water has been reported for the gram-scale synthesis of 1,8-naphthyridines, a related isomer. nih.govacs.orgresearchgate.net This one-step reaction offers easy product separation and avoids the use of harsh conditions and organic solvents. acs.org

Functionalization and Derivatization Reactions

Once the this compound core is synthesized, further functionalization is often required to modulate its biological activity. A variety of chemical transformations can be employed to introduce diverse substituents onto the naphthyridinone scaffold.

N-Arylation Strategies utilizing Diaryliodonium Salts

The N-arylation of the lactam nitrogen in this compound is a key transformation for introducing aryl substituents. Diaryliodonium salts have emerged as effective arylating agents for this purpose. This method has been successfully used to synthesize a series of 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one building blocks with diverse substitutions on the phenyl group. researchgate.netacs.orgnih.gov

The N-arylation using diaryliodonium salts offers several advantages, including mild reaction conditions, short reaction times, and high yields. researchgate.netnih.govresearchgate.net While electron-rich heterocycles can be arylated under relatively mild conditions, electron-poor systems like cyclic amides often require the addition of a catalyst. researchgate.net Copper salts, such as copper chloride, have been shown to effectively catalyze the N-arylation of related 2-pyridones at room temperature. researchgate.netacs.org

Table 1: Examples of N-Arylation of 8-chloro-2,7-naphthyridin-1(2H)-one with Diaryliodonium Salts

| Aryl Group | Yield (%) |

| Phenyl | 95 |

| 4-Methylphenyl | 92 |

| 4-Methoxyphenyl | 88 |

| 4-Chlorophenyl | 90 |

| 4-Fluorophenyl | 93 |

| 3-Methoxyphenyl | 85 |

This data is representative and compiled from findings reported in the synthesis of 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one derivatives. researchgate.netnih.gov

Halogenation Reactions

Halogenation of the this compound core provides a handle for further functionalization, such as cross-coupling reactions. Direct bromination of this compound can be achieved using reagents like phosphorus oxybromide (POBr₃) at elevated temperatures. Alternatively, a chlorination-bromination exchange can be employed, where the initial chlorination with phosphorus oxychloride (POCl₃) is followed by bromine substitution.

For instance, 5-bromo-2,7-naphthyridin-1(2H)-one has been synthesized by reacting this compound with POBr₃ at 140°C, affording the product in approximately 60% yield. The introduction of a halogen atom, such as bromine, creates a site for subsequent nucleophilic substitution or metal-catalyzed cross-coupling reactions, significantly expanding the chemical space accessible from the naphthyridinone scaffold.

Nucleophilic Substitutions on Substituted Naphthyridinone Systems

Substituted naphthyridinone systems, particularly those bearing a leaving group like a halogen, are amenable to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiols.

For example, the chlorine atom in 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one derivatives can be displaced by various substituted anilines to construct a combinatorial library of 8-amino-substituted compounds. researchgate.netnih.gov These reactions are often carried out in the presence of a base and can be promoted by heating. mdpi.comnih.gov

In a related system, the chlorine atom at the 3-position of a 2,7-naphthyridine (B1199556) ring undergoes nucleophilic substitution with hydrazine (B178648), which is then followed by intramolecular cyclization to form a pyrazolo[3,4-c]-2,7-naphthyridine ring system. mdpi.comnih.gov This demonstrates the utility of nucleophilic substitution in building more complex heterocyclic systems based on the naphthyridine core.

The study of nucleophilic aromatic substitution (SNAr) on 1-amino-3-chloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine has also revealed interesting rearrangement processes. nih.gov

Rearrangement Reactions and Structural Reorganizations

The 2,7-naphthyridine scaffold is amenable to various structural reorganizations, most notably Smiles rearrangements, which allow for significant molecular restructuring. These rearrangements are influenced by substituents on the naphthyridine ring and the nature of the reacting amines.

The rearrangement of 1,3-diamino-2,7-naphthyridines is a key transformation that is dependent on specific structural features and reaction conditions. mdpi.com The reaction is initiated from 7-alkyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles. mdpi.com The first step involves a nucleophilic substitution where a cyclic amine (such as pyrrolidine, piperidine, or azepane) displaces the chlorine atom at the C-1 position to form 7-alkyl-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridines. mdpi.com

For the subsequent rearrangement to occur, two conditions must be met: the substituent at C-1 must be a cyclic aliphatic amine, and the amine used for the second substitution at C-3 must be a primary amine with a boiling point above 145 °C. mdpi.com The reaction proceeds through a Smiles rearrangement. mdpi.com The rate and success of this rearrangement are sterically influenced by both the substituent at the 7th position of the naphthyridine ring and the size of the cyclic amine at the 1st position. mdpi.comnih.gov For instance, bulkier substituents at the 7th position (like a benzyl (B1604629) group versus a methyl group) can affect the reaction course. mdpi.com

Table 1: Rearrangement of 1,3-Diamino-2,7-naphthyridine Precursors

| Starting Material (Precursor) | Amine Used | Reaction Time (h) | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 7-Isopropyl-1-(pyrrolidin-1-yl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | 2-Aminoethanol | 15 | 3-((2-Hydroxyethyl)amino)-7-isopropyl-1-(pyrrolidin-1-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | 81 | mdpi.com |

| 7-Isopropyl-1-(piperidin-1-yl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | 2-Aminoethanol | 15 | 3-((2-Hydroxyethyl)amino)-7-isopropyl-1-(piperidin-1-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | 83 | mdpi.com |

| 7-Benzyl-1-(azepan-1-yl)-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | 1-Aminopropan-2-ol | 15 | 3-((2-Hydroxypropyl)amino)-7-benzyl-1-(azepan-1-yl)-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile | 78 | mdpi.com |

A significant advancement in 2,7-naphthyridine chemistry involves the Smiles rearrangement to synthesize 1-amino-3-oxo-2,7-naphthyridines. dntb.gov.uanih.gov This reaction provides a pathway to valuable intermediates for the synthesis of more complex fused heterocyclic systems. nih.gov The starting materials, 1-amino-3-oxo-2,7-naphthyridines, can be prepared from 1,3-diamino-2,7-naphthyridine precursors. mdpi.com

The rearrangement of 1-amino-3-oxo-2,7-naphthyridines with amines proceeds significantly faster than the rearrangement of their 1,3-diamino counterparts. mdpi.comnih.gov This increased reactivity is attributed to a higher positive charge on the cyano group, which undergoes nucleophilic attack during the rearrangement. nih.gov Unlike the diamino series, this reaction is not sterically hindered by the nature of the alkyl or cyclic amine groups. mdpi.comdntb.gov.ua In certain cases, the reaction allows for the isolation of the intermediate product of the rearrangement. For example, by reducing the reaction time to two hours when reacting 6-(azepan-1-yl)-2-benzyl-8-oxo-3,4-dihydro-2,7-naphthyridine with 2-aminoethanol, the intermediate was isolated in a 54% yield. mdpi.com

Table 2: Rearrangement of 1-Amino-3-oxo-2,7-naphthyridines

| Starting Material | Amine Used | Reaction Time (h) | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| 6-(Pyrrolidin-1-yl)-2-isopropyl-8-oxo-3,4-dihydro-2,7-naphthyridin-1(2H)-one | 2-Aminoethanol | 3 | 6-(Pyrrolidin-1-yl)-2-isopropyl-8-((2-hydroxyethyl)amino)-3,4-dihydro-2,7-naphthyridin-1(2H)-one | 77 | mdpi.com |

| 6-(Piperidin-1-yl)-2-isopropyl-8-oxo-3,4-dihydro-2,7-naphthyridin-1(2H)-one | 2-Aminoethanol | 3 | 6-(Piperidin-1-yl)-2-isopropyl-8-((2-hydroxyethyl)amino)-3,4-dihydro-2,7-naphthyridin-1(2H)-one | 80 | mdpi.com |

| 6-(Azepan-1-yl)-2-benzyl-8-oxo-3,4-dihydro-2,7-naphthyridin-1(2H)-one | 2-Aminoethanol | 2 | 6-(Azepan-1-yl)-2-benzyl-8-hydroxy-3,4-dihydro-2,7-naphthyridin-1(2H)-one (Intermediate) | 54 | mdpi.com |

| 6-(Azepan-1-yl)-2-benzyl-8-oxo-3,4-dihydro-2,7-naphthyridin-1(2H)-one | 1-Aminopropan-2-ol | 2 | 6-(Azepan-1-yl)-2-benzyl-8-hydroxy-3,4-dihydro-2,7-naphthyridin-1(2H)-one (Intermediate) | 58 | mdpi.com |

Rearrangement of 1,3-Diamino-2,7-naphthyridines

Heterocyclization for Fused Systems

The this compound core serves as a versatile platform for the construction of various fused heterocyclic systems through heterocyclization reactions. These reactions expand the chemical space and lead to novel polycyclic scaffolds.

An efficient pathway to synthesize pentaheterocyclic systems is based on the triazolo[3,4-a]-2,7-naphthyridine core. arkat-usa.org The synthesis can begin with 7-alkyl-3-chloro-4-cyano-1-hydrazino-5,6,7,8-tetrahydro-2,7-naphthyridines. researchgate.net These precursors can be cyclized to form the triazole ring. Further functionalization is possible; for example, heating triazolo[3,4-a] arkat-usa.orgrsc.org-naphthyridines in an excess of amines can lead to isomeric triazolo[5,1-a] arkat-usa.orgrsc.orgnaphthyridine derivatives via a Dimroth rearrangement. researchgate.net

The synthesis of the pyrazolo[3,4-c]-2,7-naphthyridine core is typically achieved in a multi-step process. researchgate.netmdpi.com Starting from 1,3-dichloro-2,7-naphthyridines, the chlorine atom at the C-1 position is first substituted by reacting with a substituted piperazine (B1678402) in absolute ethanol. researchgate.netmdpi.com The resulting 3-chloro-2,7-naphthyridines are then treated with hydrazine to fuse a pyrazole (B372694) ring onto the scaffold, yielding piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines. researchgate.netmdpi.com This cyclization process, which involves the reaction between a cyano group and hydrazine, is confirmed by the disappearance of the characteristic cyano group absorption band in the IR spectrum. researchgate.net An alternative green synthesis protocol involves a regioselective, one-pot, multi-component reaction of isatin, malononitrile, and 3-aminopyrazole (B16455) on water. rsc.orgrsc.org

Further elaboration of the fused naphthyridine systems can lead to complex pyrimidothieno[2,3-c]naphthyridine derivatives. scirp.orgdntb.gov.ua Starting from a thieno[2,3-c] arkat-usa.orgresearchgate.netCurrent time information in Bangalore, IN.triazolo[3,4-a]-2,7-naphthyridine, a cyclocondensation reaction with formamide (B127407) can yield the corresponding thieno[3,2-d]pyrimidine. arkat-usa.org This product can then undergo further reactions to introduce N-alkyl, chloro, and amino(hydrazino) groups. arkat-usa.org For instance, alkylation with various alkyl halides in the presence of potassium carbonate in DMF at 70–85 °C produces N-alkyl derivatives in high yields. arkat-usa.orgresearchgate.net

Pyrazolo[3,4-c]-2,7-naphthyridine Synthesis

Combinatorial Library Synthesis and High-Throughput Approaches

The application of combinatorial chemistry to the this compound core has been effectively demonstrated through the solution-phase synthesis of a targeted library. This approach allows for the efficient and parallel creation of a multitude of derivatives from a common set of starting materials, significantly accelerating the discovery of compounds with desired biological activities.

Detailed Research Findings

A notable example involves the construction of a small combinatorial library of 8-amino substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives. nih.gov The primary goal of this library was to explore the structure-activity relationship of these compounds as potential kinase inhibitors, specifically targeting MET and AXL kinases. nih.gov

The synthetic strategy commenced with the efficient preparation of key building blocks: 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one derivatives with various substituents on the 2-phenyl ring. nih.govchemrxiv.org This was achieved through an N-arylation reaction utilizing diaryliodonium salts, a method favored for its mild conditions, rapid reaction times, and high yields. nih.govchemrxiv.org

With these chlorinated naphthyridinone intermediates in hand, the combinatorial library was constructed by reacting them with a diverse panel of substituted anilines. nih.gov This modular approach allowed for the introduction of a wide range of chemical functionalities at the 8-position of the this compound scaffold.

The subsequent biochemical screening of this library led to the successful identification of novel and selective inhibitors of MET and AXL kinases. nih.gov The high-throughput nature of the screening process enabled the rapid evaluation of the entire library, pinpointing specific compounds with significant inhibitory potential.

The table below summarizes the biological activity of selected compounds from this combinatorial library, highlighting their potency and selectivity.

| Compound ID | Target Kinase | IC50 (nM) |

| 17c | MET | 13.8 |

| 17e | AXL | 17.2 |

| 17i | AXL | 31.8 |

This table presents the half-maximal inhibitory concentration (IC50) values for selected compounds against their respective kinase targets, as identified from the screening of the combinatorial library. nih.gov

The successful discovery of these selective inhibitors underscores the power of combining combinatorial synthesis with high-throughput screening. nih.gov This strategy not only accelerates the pace of drug discovery but also provides valuable insights into the molecular interactions that govern biological activity, paving the way for the design of more potent and selective therapeutic agents based on the this compound scaffold. nih.gov

Iii. Structure Activity Relationship Sar and Structural Optimization Studies

Influence of Substituent Patterns on Biological Efficacy

The biological efficacy of 2,7-naphthyridin-1(2H)-one derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core. Researchers have systematically modified different positions of the scaffold to probe the chemical space and optimize activity against various biological targets.

The introduction of an amino group at the C8 position of the this compound scaffold has been a pivotal strategy in the development of potent kinase inhibitors. mdpi.comresearchgate.net A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were synthesized and identified as a new class of c-Kit and VEGFR-2 kinase inhibitors. mdpi.comresearchgate.netresearchgate.net

Initial screenings revealed that these compounds generally lacked significant activity against MET kinase. mdpi.com However, the substituent attached to the 8-amino group proved to be critical for c-Kit inhibitory activity. For instance, compound 9k , which features a (quinolin-4-ylmethyl)amino group at the C8 position, demonstrated excellent c-Kit inhibitory activity with an IC50 value of 8.5 nM. mdpi.comresearchgate.net This potency was a significant improvement over earlier compounds. mdpi.com

The nature of the C8-amino substituent also influences VEGFR-2 inhibition. Compounds 10l and 10r showed good VEGFR-2 inhibitory activity, with IC50 values of 56.5 and 31.7 nM, respectively. mdpi.comresearchgate.net Molecular docking studies have helped to elucidate the binding interactions of these 8-amino-substituted compounds within the kinase domains of c-Kit and VEGFR-2. mdpi.comresearchgate.netresearchgate.net The exploration of 8-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one combinatorial libraries is considered a promising approach to accelerate the discovery of more potent and selective kinase inhibitors. nih.govacs.org

Table 1: Effect of 8-Amino Substitutions on Kinase Inhibitory Activity IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.

| Compound | 8-Amino Substituent | Target Kinase | IC50 (nM) |

|---|---|---|---|

| 9k | (Quinolin-4-ylmethyl)amino | c-Kit | 8.5 mdpi.com |

| 10l | Not specified in source | VEGFR-2 | 56.5 mdpi.comresearchgate.net |

| 10r | Not specified in source | VEGFR-2 | 31.7 mdpi.comresearchgate.net |

The phenyl group at the N2 position of the this compound core is another critical site for modification that significantly impacts biological activity. mdpi.com An efficient N-arylation strategy using diaryliodonium salts has been developed to synthesize 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one building blocks with diverse substituents on the 2-phenyl ring. researchgate.netnih.govacs.org This method allows for mild conditions and high yields, facilitating the construction of compound libraries. researchgate.netnih.gov

Subsequent preliminary biochemical screenings of these libraries led to the discovery of novel 2,7-naphthyridone-based inhibitors of MET and AXL kinases. researchgate.netnih.govacs.org Specific substitution patterns on the 2-phenyl group were found to confer selectivity. For example, compound 17c was identified as a selective MET kinase inhibitor (IC50 of 13.8 nM), while compounds 17e (AXL IC50 of 17.2 nM) and 17i (AXL IC50 of 31.8 nM) were selective AXL kinase inhibitors. researchgate.netnih.govacs.org This is a notable finding, as the commercial inhibitor cabozantinib (B823) does not show such selectivity. researchgate.netnih.gov

The introduction of a 4-fluorophenyl group at the N2 position is a common feature in many potent derivatives, including the highly active c-Kit inhibitor 9k (2-(4-fluorophenyl)-8-((quinolin-4-ylmethyl)amino)-2,7-naphthyridin-1(2H)-one). mdpi.com Further studies on compounds with trifluoromethoxy substitutions on the 2-phenyl ring, such as 10m and 10o , also highlight the importance of this position for modulating kinase inhibition. mdpi.com

Table 2: Impact of 2-Phenyl Group Modifications on Kinase Selectivity IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.

| Compound | 2-Phenyl Group Substituent | Target Kinase | IC50 (nM) |

|---|---|---|---|

| 17c | Not specified in source | MET | 13.8 researchgate.netnih.govacs.org |

| 17e | Not specified in source | AXL | 17.2 researchgate.netnih.govacs.org |

| 17i | Not specified in source | AXL | 31.8 researchgate.netnih.govacs.org |

The C3 position of the this compound ring has also been a target for structural modification. In one study, the introduction of a methyl group at the C3 position was explored in conjunction with various substitutions at the C8 and N2 positions. mdpi.com For example, compounds like 10f (3-methyl-2-phenyl-8-((pyridin-3-ylmethyl)amino)-2,7-naphthyridin-1(2H)-one) and 10o (3-methyl-8-((pyridin-4-ylmethyl)amino)-2-(4-(trifluoromethoxy)phenyl)-2,7-naphthyridin-1(2H)-one) were synthesized and evaluated. mdpi.com

Halogenation is a key strategy used to modulate the physicochemical properties and biological activity of the this compound scaffold. The introduction of halogen atoms can influence binding interactions, metabolic stability, and potency. The bromine atom, due to its size and electronegativity, can play a crucial role in binding to biological targets.

The synthesis of halogenated derivatives, such as 5-Bromo-2,7-naphthyridin-1(2H)-one, is typically achieved through direct bromination of the naphthyridinone precursor. The position of the halogen is critical. For instance, 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one serves as a versatile intermediate for creating libraries of kinase inhibitors via substitution of the chlorine atom. nih.gov

Halogen atoms are also frequently incorporated into the substituents attached to the main scaffold. A 4-fluoro substituent on the 2-phenyl group is a common feature in many potent inhibitors. mdpi.com Furthermore, dichlorophenyl groups have been incorporated at the 8-amino position, as seen in compound 9c (8-((2,6-dichlorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one), to explore the impact on biological activity. mdpi.com

Role of 3-Substituents

Scaffold Diversity and Analogue Design

The this compound core is considered a "privileged structure," a concept referring to molecular scaffolds that are capable of binding to multiple biological targets. semanticscholar.org This has prompted extensive efforts in analogue design and the exploration of scaffold diversity to develop new therapeutic agents. mdpi.comresearchgate.net

Researchers have designed and synthesized numerous analogues by modifying the substitution patterns on the 2,7-naphthyridinone core. mdpi.com This has led to the identification of derivatives with activity against a range of targets, including c-Kit, VEGFR-2, MET, and AXL kinases. mdpi.comresearchgate.netnih.gov The creation of small combinatorial libraries based on key intermediates, such as 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one, has proven to be an effective strategy for rapidly generating diverse analogues and accelerating the discovery of potent and selective inhibitors. researchgate.netnih.govacs.org

The design of analogues is not limited to simple substitutions. Other naphthyridine isomers, such as 1,6-naphthyridin-2(1H)-ones and 1,8-naphthyridin-2(1H)-ones, have also been investigated, demonstrating the versatility of the broader naphthyridine family in medicinal chemistry. semanticscholar.orgacs.orgmdpi.com The synthesis of various 2,7-naphthyridine (B1199556) derivatives continues to be an active area of research, with some derivatives showing potential as PDE5 inhibitors or for their antimicrobial properties. nih.govsemanticscholar.orgnih.gov

Rational Design Principles in this compound Derivatives

Rational drug design, which utilizes an understanding of a biological target's structure and mechanism, plays a crucial role in the development of this compound-based inhibitors. bioninja.com.aubbau.ac.inslideshare.net This approach involves identifying a target enzyme or receptor and then designing or modifying a lead compound to optimize its interaction with the target's active site. bbau.ac.in

In the context of this compound derivatives, computational methods like molecular docking have been employed to gain insights into the binding modes of these compounds with their target kinases, such as c-Kit and VEGFR-2. mdpi.comresearchgate.net These modeling studies help to explain the observed SAR and guide the design of new analogues with improved potency and selectivity. researchgate.net The goal is to design a molecule with a three-dimensional structure that is complementary to the target's binding pocket. mlsu.ac.in

This strategy-based approach has been successfully applied to related scaffolds, such as the design of 1,8-naphthyridin-2(1H)-one-3-carboxamides as selective cannabinoid-2 receptor agonists. acs.org The knowledge gained from SAR studies, combined with computational modeling, allows for the informed modification of the this compound scaffold to enhance its therapeutic potential. acs.org For example, Beijing Wangshi Wisdom Technology Co., Ltd. disclosed a series of this compound-based inhibitors of hematopoietic progenitor kinase 1 (HPK1), with most compounds showing potent inhibitory activity (IC50 <2 nM). tandfonline.comtandfonline.com

Iv. Pharmacological and Biological Investigations of 2,7 Naphthyridin 1 2h One Derivatives

Kinase Inhibition Profiles

The 2,7-naphthyridin-1(2H)-one scaffold has been successfully utilized to develop inhibitors of the MET (Mesenchymal-Epithelial Transition factor) kinase, a receptor tyrosine kinase that plays a significant role in cell proliferation, motility, and invasion. A series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives were synthesized and evaluated, leading to the identification of novel MET kinase inhibitors. researchgate.netnih.gov Among these, compound 17c demonstrated potent inhibition of MET with a half-maximal inhibitory concentration (IC50) of 13.8 nM. researchgate.netnih.govvulcanchem.comacs.org Structural insights from molecular docking studies have suggested that the interaction is stabilized by a hydrogen bond between the carbonyl group of the naphthyridinone core and the Met1160 residue within the kinase's active site. vulcanchem.com

| Compound | MET IC50 (nM) |

|---|---|

| 17c | 13.8 researchgate.netnih.govvulcanchem.comacs.org |

The c-Kit kinase, another receptor tyrosine kinase involved in cell survival and proliferation, has been a key target for inhibitors derived from the this compound structure. mdpi.com Research into 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives has yielded potent c-Kit inhibitors. researchgate.netmdpi.com Compound 9k from this series showed excellent c-Kit inhibitory activity, with an IC50 value of 8.5 nM. researchgate.netmdpi.com This represented a significant, 38.8-fold potency improvement over the initial lead compound 3 , which had an IC50 of 329.6 nM. researchgate.netmdpi.com

| Compound | c-Kit IC50 (nM) |

|---|---|

| 9k | 8.5 researchgate.netmdpi.com |

| 3 | 329.6 researchgate.netmdpi.com |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. The this compound framework has proven effective for developing VEGFR-2 inhibitors. mdpi.com The same series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives produced compounds with notable activity against VEGFR-2. researchgate.netmdpi.com Specifically, compounds 10l and 10r displayed good inhibitory potencies with IC50 values of 56.5 nM and 31.7 nM, respectively. researchgate.netmdpi.com Another report cited an even lower IC50 of 8.4 nM for compound 10r . vulcanchem.com These derivatives were substantially more potent than the parent compound 3 (IC50 = 279.9 nM). researchgate.netmdpi.com

| Compound | VEGFR-2 IC50 (nM) |

|---|---|

| 10l | 56.5 researchgate.netmdpi.com |

| 10r | 31.7 researchgate.netmdpi.com / 8.4 vulcanchem.com |

| 3 | 279.9 researchgate.netmdpi.com |

AXL, a receptor tyrosine kinase, is implicated in tumor metastasis and drug resistance, making it an attractive target for cancer therapy. Derivatives of this compound have been identified as inhibitors of AXL kinase. researchgate.netnih.gov The screening of a library of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones revealed compounds with selective AXL inhibition. researchgate.netnih.gov Notably, compounds 17e and 17i exhibited IC50 values of 17.2 nM and 31.8 nM against AXL, respectively. researchgate.netnih.govacs.org An important finding was the selectivity of these compounds, which distinguished them from multi-kinase inhibitors like cabozantinib (B823). nih.govacs.org

| Compound | AXL IC50 (nM) |

|---|---|

| 17e | 17.2 researchgate.netnih.govvulcanchem.comacs.org |

| 17i | 31.8 researchgate.netnih.govacs.org |

The Mitogen-activated protein kinase kinase (MEK) pathway is a central signaling cascade that regulates cell growth and survival. The this compound scaffold has been adapted to create inhibitors of MEK. google.comgoogle.com Specifically, compounds based on a 3,4-dihydro-2,7-naphthyridine-1,6(2H,7H)-dione core have been investigated for this purpose. google.comgoogle.commedchemexpress.com A notable example is MEK-IN-6 (also known as compound 69), which was found to inhibit the proliferation of A375 cancer cells with an IC50 of 2 nM. medchemexpress.com

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| MEK-IN-6 (compound 69) | A375 | 2 medchemexpress.com |

The chemical tractability of the 2,7-naphthyridine (B1199556) framework has allowed for its exploration against other important enzyme targets.

PDK-1: The 2,7-naphthyridine nucleus has been used as a structural component in the design of inhibitors for 3-phosphoinositide-dependent protein kinase 1 (PDK-1). google.comgoogleapis.com For instance, 8-chloro-2-(3,4-difluorobenzyl)-3,4-dihydro-2,7-naphthyridin-1(2H)-one served as a key intermediate in the synthesis of compounds targeting PDK-1. google.com

PDE5: A series of novel 2,7-naphthyridine derivatives were identified as potent and highly specific inhibitors of phosphodiesterase type 5 (PDE5), an enzyme involved in cyclic GMP signaling. nih.gov Compound 4c , a 2,7-naphthyridine derivative, was a particularly potent inhibitor, with an IC50 value of 0.23 nM for PDE5 and high selectivity over other PDE isoforms. nih.gov

Bruton Tyrosine Kinase (BTK): The 2,7-naphthyridine scaffold has been noted in the literature as a potential starting point for the development of Bruton Tyrosine Kinase (BTK) inhibitors, though specific inhibitory data for this compound derivatives against BTK were not extensively detailed in the reviewed sources. google.com

| Compound | Target | IC50 (nM) |

|---|---|---|

| 4c | PDE5 | 0.23 nih.gov |

MEK Inhibition

Enzyme Modulation (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of the 2,7-naphthyridine scaffold have been identified as potent inhibitors of various enzymes. researchgate.net A series of 8-hydroxy-2,7-naphthyridin-2-ium salts were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine. nih.gov This research identified compounds that could dually inhibit both AChE and BChE, as well as inhibitors with preferential activity against AChE. nih.gov Docking studies helped to elucidate the structural features influencing the biological activity of these compounds. nih.gov

In a related context, butenolide derivatives isolated from Aspergillus terreus demonstrated selective inhibition of butyrylcholinesterase (BChE), with IC50 values in the micromolar range. frontiersin.org While not 2,7-naphthyridinone derivatives themselves, this study highlights the ongoing search for selective BChE inhibitors. Kinetic and molecular docking studies of these butenolides revealed a competitive inhibition mechanism. frontiersin.org

Furthermore, the design of hybrid molecules has been explored. For instance, a tacrine-coumarin heterodimer displayed significant inhibition of both AChE and BChE. heraldopenaccess.us Another hybrid, linking a 1,2,3,4-tetrahydrobenzo[h] researchgate.netnaphthyridine with 6-chlorotacrine, resulted in a picomolar inhibitor of human AChE. researchgate.net These studies underscore the potential of modifying the naphthyridine core to create potent and selective enzyme inhibitors.

Receptor Agonism/Antagonism (e.g., Bombesin (B8815690) Receptor Subtype-3)

The interaction of this compound derivatives with various receptors has been a focus of research, particularly concerning the bombesin receptor subtype-3 (BRS-3). BRS-3 is an orphan G-protein-coupled receptor with a yet-to-be-identified natural ligand. nih.gov

Research has led to the development of both nonpeptide agonists and peptide antagonists for BRS-3. nih.gov For example, pyrazolo[3,4-c]-2,7-naphthyridines have been identified as BRS-3 agonists. researchgate.net The comparative pharmacology of these synthetic ligands has been studied to understand their interactions with human bombesin receptors, including BRS-3, the gastrin-releasing peptide receptor (GRP-R), and the neuromedin B receptor (NMB-R). nih.gov

Studies have shown that BRS-3 activation can stimulate the growth of certain cancer cell lines. mdpi.com In lung cancer cells, the activation of BRS-3 has been found to regulate HER2 transactivation in a reactive oxygen species-dependent manner, which can mediate tumor growth. mdpi.com The use of BRS-3 antagonists, such as Bantag-1, has been shown to inhibit this effect. mdpi.com Furthermore, GRP-preferring bombesin receptor antagonists have been shown to influence gastrointestinal motility, suggesting a physiological role for GRP in regulating gastric emptying and small bowel transit. nih.gov

Broader Spectrum Biological Activities

Beyond specific enzyme and receptor interactions, derivatives of this compound have demonstrated a wide array of other biological effects, including antitumor, antimicrobial, antiviral, and neurotropic activities. researchgate.net

Antitumor Potential (In Vitro Screening)

The antitumor properties of this compound derivatives have been extensively investigated through in vitro screening against various human tumor cell lines. researchgate.netcymitquimica.com Several studies have reported the synthesis of novel derivatives and their subsequent evaluation for anticancer activity. researchgate.net

For instance, new derivatives of 2,7-naphthyridine-3-carboxylic acid were synthesized and tested by the National Cancer Institute (NCI), with some compounds, particularly Schiff bases, showing notable activity. researchgate.net Similarly, other research has focused on the synthesis of 2-thienyl-1,8-naphthyridin-4-ones, which demonstrated significant cytotoxicity against a range of human tumor cell lines, including those from lung, colon, melanoma, and breast cancers. acs.org The most potent of these compounds were found to inhibit tubulin polymerization. acs.org

The 2,7-naphthyridone scaffold has also been identified as a novel lead structure for MET kinase inhibitors. researchgate.net Further optimization of this scaffold led to the discovery of potent and selective inhibitors of MET and AXL kinases. researchgate.netresearchgate.net Specifically, 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have been developed as inhibitors of c-Kit and VEGFR-2 kinases. researchgate.net

Table 1: Antitumor Activity of Selected Naphthyridine Derivatives

| Compound Type | Target/Mechanism | Observed Effect | Reference |

|---|---|---|---|

| 2,7-Naphthyridine-3-carboxylic acid derivatives (Schiff bases) | General cytotoxicity | Qualified for NCI 60-cell line screening | researchgate.net |

| 2-Thienyl-1,8-naphthyridin-4-ones | Tubulin polymerization inhibition | Micromolar to submicromolar cytotoxicity | acs.org |

| 8-Amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones | MET/AXL kinase inhibition | Selective inhibition with nanomolar IC50 values | researchgate.netresearchgate.net |

| 8-Amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-ones | c-Kit/VEGFR-2 kinase inhibition | Potent inhibition with nanomolar IC50 values | researchgate.net |

Antimicrobial Applications

The naphthyridine core is a key structural feature in several antibacterial drugs. nih.gov Research in this area has explored the antimicrobial potential of various this compound derivatives. cymitquimica.com While much of the focus has been on the 1,8-naphthyridine (B1210474) isomer, the broader class of naphthyridines has shown a wide spectrum of antimicrobial properties. nih.gov

Derivatives of 1,8-naphthyridine have been synthesized and evaluated for their activity against various bacterial and fungal strains. nih.gov For example, some compounds have shown good antibacterial and antifungal activity, with the potency influenced by substitutions on the benzene (B151609) ring. nih.gov The introduction of a bromine atom at the C-6 position of the naphthyridine scaffold has been shown to enhance antibacterial activity in certain derivatives. nih.gov

Antiviral Applications

The potential of this compound and its analogs in antiviral therapy is an emerging area of research. lookchem.com Heterocyclic compounds, in general, are a significant source of antiviral agents. nih.gov While specific studies on the antiviral activity of this compound are limited, research on related naphthyridine isomers provides some insights.

For example, a series of 1,6-naphthyridine (B1220473) derivatives have demonstrated potent activity against human cytomegalovirus (HCMV). nih.gov One particular derivative was found to have a significantly lower 50% inhibitory concentration than the standard drug ganciclovir. nih.gov This suggests that the naphthyridine scaffold is a promising starting point for the development of new antiviral drugs.

Neurotropic Effects

The neurotropic activities of 2,7-naphthyridine derivatives have been investigated, with studies focusing on their anticonvulsant, sedative, anti-anxiety, and antidepressant potential. mdpi.comresearchgate.net A series of piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines and related compounds were synthesized and evaluated for these effects. mdpi.comresearchgate.net

Several of these compounds displayed high anticonvulsant activity, in some cases surpassing the efficacy of the established antiepileptic drug ethosuximide. mdpi.comresearchgate.net The most active compounds were identified through various tests, including those inducing convulsions with pentylenetetrazole and thiosemicarbazide. mdpi.comresearchgate.net Docking studies have suggested that the most potent anticonvulsants in this series exhibit a strong affinity for GABA-A and 5-HT1A receptors, as well as the SERT transporter. researchgate.net

Anticonvulsant Activity

Research into the neurotropic activities of 2,7-naphthyridine derivatives has identified promising candidates for anticonvulsant therapies. researchgate.net A series of newly synthesized piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines and 9,11-dimethylpyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines were evaluated for their potential as antiepileptic agents. researchgate.netnih.gov

The anticonvulsant effects of these compounds were assessed in mice using standard models, including the pentylenetetrazole (PTZ) and thiosemicarbazide-induced convulsion tests, as well as the maximal electroshock (MES) test. researchgate.net The investigation revealed that several of the synthesized compounds exhibit significant anticonvulsant activity, particularly in the test involving antagonism with pentylenetetrazole. researchgate.netresearchgate.net Notably, compounds designated as 3a, 3b, 3d, 3f–i and 4a, 4d, 4f, i demonstrated high anticonvulsant efficacy. researchgate.net

In comparative studies, the evaluated 2,7-naphthyridine derivatives showed greater anticonvulsant activity against pentylenetetrazole-induced seizures than the established antiepileptic drug ethosuximide. researchgate.netnih.gov However, their effectiveness was less than that of diazepam. nih.gov An important finding from these studies was that, unlike diazepam, the active compounds did not induce muscle relaxation at the tested doses. nih.gov In the maximal electroshock (MES) test, the studied compounds did not show protective effects against tonic and clonic seizures. nih.gov A structure-activity relationship analysis suggested that the presence of a diphenylmethyl group in the piperazine (B1678402) ring was beneficial for the anticonvulsant activity in both the pyrazolo[3,4-c]-2,7-naphthyridine and pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridine series of compounds. nih.gov

Anticonvulsant Activity of Selected 2,7-Naphthyridine Derivatives in the Pentylenetetrazole (PTZ) Test

The table below summarizes the anticonvulsant activity of the most active compounds compared to reference drugs. Data is based on studies in mice.

| Compound | Anticonvulsant Activity vs. PTZ | Comparison to Reference Drugs | Myorelaxant Effects |

|---|---|---|---|

| Pyrazolo[3,4-c]-2,7-naphthyridine Derivatives (e.g., 3d, 3i) | High | More effective than Ethosuximide, less effective than Diazepam nih.gov | Not observed at tested doses nih.gov |

| Pyrimido[1′,2′:1,5]pyrazolo[3,4-c]-2,7-naphthyridines (e.g., 4d, 4i) | High | More effective than Ethosuximide, less effective than Diazepam nih.gov | Not observed at tested doses nih.gov |

| Ethosuximide (Reference) | Moderate | - | - |

| Diazepam (Reference) | Very High | - | Induces muscle relaxation nih.gov |

Mechanism of Action Elucidation

To elucidate the underlying mechanisms of their anticonvulsant effects, molecular docking studies were performed on the most active 2,7-naphthyridine derivatives. researchgate.net These computational analyses identified strong binding affinities for several key neurological targets, suggesting a multi-target mechanism of action. The primary targets identified include GABA-A receptors, serotonin (B10506) 5-HT1A receptors, and the serotonin transporter (SERT). researchgate.net

The docking studies revealed that compounds 3i , 4a , and 4i are the most potent anticonvulsants, showing a strong affinity for these receptors. researchgate.net For instance, compound 4i exhibited a binding energy with the GABA-A receptor (-8.81 kcal/mol) that was comparable to that of diazepam (-8.90 kcal/mol). researchgate.net This strong interaction was stabilized by the formation of two hydrogen bonds with the amino acid residues Thr176 and Arg180 on the receptor. researchgate.net

Furthermore, compound 4i also showed the most favorable docking score with the 5-HT1A receptor (-9.10 kcal/mol), an interaction supported by multiple hydrogen bonds and hydrophobic interactions. researchgate.net Its binding to the SERT transporter was also significant (-7.28 kcal/mol), stabilized by interactions with residues Gly439, Ile441, and Arg11. researchgate.net These findings suggest that the anticonvulsant properties of these derivatives may stem from their ability to modulate multiple neurotransmitter systems simultaneously. researchgate.net

The identified interactions with specific molecular targets indicate that these 2,7-naphthyridine derivatives intervene in critical cellular signaling pathways related to neuronal excitability.

The strong affinity for and interaction with GABA-A receptors suggest a potentiation of the GABAergic system. researchgate.net By binding to the GABA-A receptor, these compounds likely enhance the inhibitory effects of the neurotransmitter GABA, leading to a hyperpolarization of the neuronal membrane and a reduction in neuronal firing rates. This intervention in the primary inhibitory neurotransmitter pathway in the central nervous system is a well-established mechanism for controlling seizures.

V. Computational Chemistry and Molecular Modeling for 2,7 Naphthyridin 1 2h One

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the binding mechanisms of 2,7-naphthyridin-1(2H)-one derivatives and has been extensively used to explore their potential as kinase inhibitors. mdpi.com

Derivatives of the this compound scaffold have been identified as promising inhibitors for several protein kinases, including MET, AXL, c-Kit, and VEGFR-2, which are crucial targets in cancer therapy. mdpi.comresearchgate.netmdpi.com Docking studies have been fundamental in identifying and optimizing these inhibitors. For instance, the 2,7-naphthyridone scaffold was recognized as a novel lead structure for MET inhibitors, and subsequent derivatization and screening were guided by molecular modeling. researchgate.net

The analysis of ligand-protein interactions reveals the specific molecular forces that stabilize the complex between a this compound derivative and its target protein. These interactions primarily include hydrogen bonds, hydrophobic interactions, and π-π stacking.

In the context of c-Kit and VEGFR-2 kinase inhibition, molecular docking has elucidated key interactions. For example, studies on 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives have shown that the naphthyridinone core can form critical hydrogen bonds with backbone residues in the hinge region of the kinase domain. mdpi.comresearchgate.net The substituents on the scaffold are then able to form additional interactions within the active site, which are crucial for potency and selectivity. mdpi.com

A summary of key interactions for selected this compound derivatives with their protein targets is presented below.

| Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

| 8-amino-2-phenyl-2,7-naphthyridinones | c-Kit | Cys673, Glu671 | Hydrogen Bond | mdpi.com |

| 8-amino-2-phenyl-2,7-naphthyridinones | VEGFR-2 | Cys919, Asp1046 | Hydrogen Bond | mdpi.commdpi.com |

| 2,7-naphthyridinone derivatives | MET | Met1160, Asp1222, Tyr1230 | Hydrogen Bond, Hydrophobic | researchgate.netmdpi.com |

| 8-chloro-2-phenyl-2,7-naphthyridinones | AXL | Not specified | Not specified | researchgate.net |

Assessing the binding mode involves determining the precise orientation and conformation of the ligand within the protein's binding pocket. For this compound derivatives, the planar heterocyclic core typically acts as a scaffold that mimics the hydrogen bonding pattern of the native ATP ligand in the kinase hinge region.

Molecular docking simulations have consistently shown that the 2-phenyl-2,7-naphthyridin-1(2H)-one scaffold effectively occupies the ATP-binding site of kinases like c-Kit and VEGFR-2. mdpi.com The nitrogen atoms and the carbonyl group of the naphthyridinone ring are crucial for forming hydrogen bonds with the hinge region, while the phenyl group and other substituents at the 8-position can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity. mdpi.comresearchgate.net For example, compound 9k , a potent c-Kit inhibitor, demonstrated a binding mode where the quinoline (B57606) moiety extends into a hydrophobic region of the ATP-binding site. mdpi.com

Ligand-Protein Interaction Analysis

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for understanding the intrinsic electronic properties of molecules like this compound, which can then be correlated with their reactivity and biological activity.

While specific DFT studies focusing exclusively on the parent this compound are not extensively documented in the reviewed literature, the methodology has been applied to closely related naphthyridine isomers and derivatives, providing valuable insights. tandfonline.comacs.org

Electronic structure analysis through DFT provides information on the distribution of electrons within a molecule, which is key to its chemical behavior. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential (ESP).

For example, a DFT study on (E)-3-(4-bromobenzylidene)-1,8-naphthyridine-2,4(1H,3H)-dione calculated the HOMO and LUMO energies to be -6.9259 eV and -3.2788 eV, respectively. tandfonline.com The energy gap (ΔE = 3.6471 eV) between these orbitals is an important indicator of the molecule's kinetic stability and reactivity. tandfonline.com Similar analyses on this compound would help in understanding its electronic characteristics. In a study on related 1,3-diamino-2,7-naphthyridines, analysis of ESP charges on the C1 and C3 carbon atoms indicated that alkyl substitution at the N7 position had a negligible effect on the electronic properties of the ring, which is crucial for predicting reactivity in nucleophilic substitution reactions. mdpi.com

DFT calculations can be used to predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR), which can aid in the structural elucidation of newly synthesized compounds. researchgate.net Theoretical calculations are often correlated with experimental data to confirm the proposed structures.

In studies of other naphthyridine derivatives, DFT has been successfully employed to calculate and assign vibrational frequencies and to predict 1H and 13C NMR chemical shifts. tandfonline.comresearchgate.net For instance, in the study of a 1,8-naphthyridine (B1210474) derivative, the theoretical proton shifts calculated using the Gauge-Independent Atomic Orbital (GIAO) method were found to be in good agreement with the experimental NMR spectrum. tandfonline.com The application of these methods to this compound and its derivatives would be a valuable tool for their structural characterization.

Electronic Structure Analysis

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of ligand-protein complexes predicted by molecular docking and to study the conformational changes that may occur upon ligand binding.

MD simulations have been employed to validate the binding stability of naphthyridine derivatives in their protein targets. A study on a 1,8-naphthyridine derivative targeting the InhA enzyme involved a 100 ns MD simulation to confirm the stability of the docked complex. rsc.org Similarly, MD simulations were performed on a tetrahydropyrido derivative of naphthyridine to demonstrate its stable binding within the active site of the human serotonin (B10506) transporter (hSERT), suggesting its potential as a preclinical drug candidate. acs.orgnih.gov For 5-bromo-2,7-naphthyridin-1(2H)-one, it has been suggested that MD simulations would be a crucial next step to assess its binding stability under physiological conditions, especially to resolve any contradictions between docking predictions and experimental bioactivity. These examples underscore the importance of MD simulations in providing a dynamic picture of the interactions between this compound derivatives and their biological targets, complementing the static view offered by molecular docking.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a critical step in modern drug discovery, allowing for the early assessment of a compound's potential pharmacokinetic and toxicity profile. For derivatives of the this compound core, computational screening helps to identify candidates with favorable drug-like properties. While specific ADMET data for the unsubstituted parent compound is not extensively detailed in published research, studies on related naphthyridine derivatives utilize computational tools to evaluate various parameters. These analyses are crucial for optimizing lead compounds. researchgate.netscbdd.com

For instance, ADMET prediction studies for various naphthyridine derivatives, including those based on the 1,8-naphthyridine and other complex heterocyclic scaffolds, have been reported to show promising drug-like properties. nih.govnih.govcolab.ws These studies typically evaluate a range of properties such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and potential toxicities.

Representative ADMET Profile for a 2,7-Naphthyridinone Derivative

The following table presents a hypothetical but representative ADMET profile for a generic 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivative, based on the types of parameters commonly evaluated using computational platforms like ADMETlab. scbdd.com

| Parameter Category | Parameter | Predicted Value/Classification | Significance |

| Absorption | Human Intestinal Absorption (HIA) | Good | Indicates high absorption from the gut into the bloodstream. |

| Caco-2 Permeability | High | Suggests good potential for passive diffusion across the intestinal wall. | |

| P-glycoprotein (P-gp) Substrate | No | Reduced likelihood of being actively pumped out of cells, which can improve bioavailability. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Low | May be desirable for drugs intended to act peripherally, avoiding CNS side effects. |

| Plasma Protein Binding (PPB) | High (>90%) | Affects the free concentration of the drug available to act on its target. | |

| Metabolism | CYP450 2D6 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions with other medications metabolized by this enzyme. |

| CYP450 3A4 Inhibitor | Non-inhibitor | Lower risk of drug-drug interactions with a major metabolic enzyme. | |

| Excretion | Renal Organic Cation Transporter (OCT2) | Non-inhibitor | Reduced potential for interference with renal clearance of other drugs. |

| Toxicity | hERG (Human Ether-à-go-go-Related Gene) Inhibition | Low Risk | Indicates a lower likelihood of causing cardiac arrhythmias. |

| Ames Mutagenicity | Non-mutagenic | Suggests a low potential to cause genetic mutations. | |

| Oral Rat Acute Toxicity (LD₅₀) | Category III | Indicates moderate to low acute toxicity. |

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to elucidate the detailed mechanisms of chemical reactions used to synthesize naphthyridine scaffolds. These investigations provide a molecular-level understanding of reaction pathways, transition states, and the roles of catalysts, which is crucial for optimizing reaction conditions and improving yields.

A relevant example is the quantum chemical investigation of the Friedlander reaction for synthesizing 1,8-naphthyridines, a process analogous to syntheses used for other naphthyridine isomers. acs.orgacs.org In these studies, DFT calculations were used to propose a plausible reaction mechanism for the first time. acs.org The investigation focused on the catalytic cycle and confirmed that hydrogen bonding with an ionic liquid catalyst (Choline Hydroxide) was pivotal for the reaction to proceed efficiently in water. acs.orgacs.org

The key insights gained from such a computational study include:

Activation of Reactants: Calculations showed that the catalyst activates the carbonyl group of one reactant through hydrogen bonding. acs.org

Identification of Intermediates (INT): The energetics of various intermediates along the reaction pathway were calculated to map out the most favorable route. acs.org

Transition State (TS) Analysis: The structures and energies of transition states were determined, identifying the rate-limiting steps of the reaction. For example, the initial interaction between the reactants and the catalyst to form the first intermediate (INT-1) was detailed. acs.org

Role of Solvent and Catalyst: Noncovalent interaction (NCI) plot analysis helped to visualize and confirm the importance of hydrogen bonds provided by the catalyst, facilitating the reaction in an aqueous medium. acs.org

By applying these quantum chemical methods to the synthesis of this compound and its derivatives, chemists can gain a deeper understanding of the underlying reaction mechanisms. This knowledge enables the rational design of more efficient and selective synthetic routes, for instance, in the N-arylation with diaryliodonium salts or in substitution reactions to build combinatorial libraries for drug discovery. researchgate.netnih.gov

Vi. Future Directions and Research Perspectives

Development of Highly Selective and Potent Inhibitors

A primary focus of future research is the design of 2,7-naphthyridin-1(2H)-one derivatives with enhanced potency and selectivity for specific biological targets. This is crucial for minimizing off-target effects and improving therapeutic outcomes.

Key research efforts are directed towards kinase inhibition. The 2,7-naphthyridone scaffold has been successfully utilized to develop inhibitors for several kinases implicated in cancer progression. For instance, a series of 8-amino-substituted 2-phenyl-2,7-naphthyridin-1(2H)-one derivatives yielded potent inhibitors of MET, AXL, c-Kit, and VEGFR-2 kinases. researchgate.net Notably, certain compounds demonstrated superior selectivity for MET or AXL kinase compared to the commercial inhibitor cabozantinib (B823). nih.govacs.org Specifically, compound 17c showed a MET IC50 of 13.8 nM, while 17e and 17i exhibited AXL IC50 values of 17.2 nM and 31.8 nM, respectively. nih.govacs.org Further exploration of this combinatorial library is expected to yield even more potent and selective kinase inhibitors. nih.gov

Another promising area is the development of bromodomain inhibitors. Using structure-based design, researchers have identified a binding pocket unique to bromodomain-containing protein 7 (BRD7). nih.gov This led to the synthesis of compounds 1-78 and 2-77 , which are selective inhibitors of the BRD7 bromodomain with nanomolar affinity, presenting a new avenue for studying BRD7's function in malignancies like prostate cancer. nih.govchemrxiv.org

The scaffold is also a cornerstone for developing Poly (ADP-ribose) polymerase (PARP) inhibitors. Derivatives of the related benzo[de] researchgate.netnih.govnaphthyridin-7(8H)-one have shown exceptional potency. acs.org For example, compound 41 exhibited high potency against both the PARP1 enzyme and BRCA-deficient cancer cells, making it a promising candidate for further evaluation. acs.org Future work will likely focus on optimizing these leads to enhance their drug-like properties and efficacy in targeting tumors with specific DNA repair deficiencies. frontiersin.org

| Compound | Target | Potency | Reference |

|---|---|---|---|

| 17c | MET Kinase | IC50: 13.8 nM | nih.govacs.org |

| 17e | AXL Kinase | IC50: 17.2 nM | nih.govacs.org |

| 9k | c-Kit Kinase | IC50: 8.5 nM | researchgate.net |

| 10r | VEGFR-2 Kinase | IC50: 31.7 nM | researchgate.net |

| 1-78 | BRD7 Bromodomain | Kd: 290 nM | nih.govchemrxiv.org |

| 2-77 | BRD7 Bromodomain | Kd: 340 nM | nih.govchemrxiv.org |

| 41 | PARP1 | CC50: < 0.26 nM (MDA-MB-436 cells) | acs.org |

Exploration of Novel Therapeutic Applications

While much of the current research on this compound derivatives centers on oncology, their diverse biological activities suggest potential in other therapeutic fields. Future investigations are expected to broaden the scope of their applications.

Derivatives of the parent naphthyridine structure have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and neurotropic effects. nih.govmdpi.commdpi.com For example, certain 1,8-naphthyridine (B1210474) derivatives have demonstrated significant antibacterial activity, even against resistant strains. mdpi.com The core structure is also found in compounds with neurotropic properties, with some pyrazolo[3,4-c]-2,7-naphthyridines showing anticonvulsant activity in preclinical models. mdpi.com The ability of PARP-1 inhibitors to modulate inflammation and cellular energy metabolism also points towards potential applications in inflammatory diseases and neurodegeneration. frontiersin.orgthieme-connect.com The exploration of this compound derivatives for these and other conditions, such as viral infections and cardiovascular diseases, represents a significant area for future research.

Advanced Synthetic Methodologies

The efficient and versatile synthesis of substituted this compound cores is critical for drug discovery efforts. Future research will continue to focus on developing more advanced, scalable, and environmentally friendly synthetic methods.

Recent breakthroughs include an efficient N-arylation strategy using diaryliodonium salts to produce 8-chloro-2-phenyl-2,7-naphthyridin-1(2H)-one building blocks. nih.govacs.org This method offers advantages such as mild reaction conditions, short reaction times, and high yields. nih.govacs.org Other modern techniques being explored include palladium-catalyzed carbo-aminative cyclization of 1,6-enynes to access the naphthyridinone core and nickel-catalyzed C-H functionalization, which can be a key step in convergent, small-scale syntheses. acs.orgjmchemsci.com Furthermore, regioselective functionalization of the naphthyridine ring system using organometallic reagents allows for precise modification and diversification of the scaffold. researchgate.net These advanced methodologies facilitate the rapid generation of compound libraries needed for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Integration of In Silico and Experimental Approaches

The synergy between computational modeling and experimental validation is accelerating the discovery and development of novel this compound-based therapeutics. This integrated approach is a key future direction for the field.

In silico tools are being increasingly used at all stages of the research pipeline. Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives with their target proteins, such as c-Kit and VEGFR-2 kinases, providing a rationale for observed activity and guiding further design. researchgate.net Structure-based drug design, which combines crystallography and computational screening, was pivotal in the discovery of selective BRD7 inhibitors. nih.gov

Looking ahead, molecular dynamics (MD) simulations are being used to probe the dynamic interactions between ligands and their targets, offering deeper insights than static docking models. acs.org Furthermore, predictive in silico models for ADME (absorption, distribution, metabolism, and excretion) and toxicity are being employed early in the discovery process to prioritize compounds with favorable drug-like properties, saving time and resources. acs.orgrsc.org This combination of predictive computational science and empirical laboratory work creates a powerful cycle of design, synthesis, and testing that will undoubtedly lead to the next generation of this compound-based medicines.

Q & A

Q. What are the primary synthetic routes to 2,7-naphthyridin-1(2H)-one, and how do reaction conditions influence product yield?

Answer: The synthesis of this compound (compound 61 ) often involves halogenation or cyclization of heterocyclic precursors. For example:

- Halogenation: Treatment with phosphorus oxybromide (POBr₃) at 140°C yields 1-bromo-2,7-naphthyridine (62 , X=Br) with 60% efficiency, while phosphorus oxychloride (POCl₃) at 130°C in a sealed system produces 1-chloro-2,7-naphthyridine (62 , X=Cl) in 80% yield .

- Cyclization: Pyrido[1,2-a]pyrimidines (e.g., 67 ) rearrange thermally (220–263°C in Dowtherm) to form 1,8-naphthyridin-4(1H)-one derivatives, though yields vary (15–42%) depending on temperature .

Key Variables:

| Reaction Type | Reagent/Condition | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Halogenation | POBr₃ | 140 | 60 |

| Halogenation | POCl₃ (sealed) | 130 | 80 |

| Cyclization | Dowtherm | 220–263 | 15–42 |

Q. How is the structural characterization of this compound derivatives performed?

Answer: Advanced spectroscopic and crystallographic methods are critical:

- NMR Spectroscopy: For example, 2-methyl-3,4-diphenyl-2,7-naphthyridin-1(2H)-one (3i ) shows distinct ^1H NMR signals at δ 8.71–8.65 (m, 2H) and ^13C NMR peaks at δ 161.5 (carbonyl) and 34.7 (methyl group) .

- X-ray Crystallography: Single-crystal studies (e.g., 7-amino-1,8-naphthyridin-2(1H)-one monohydrate) confirm bond lengths (mean C–C = 0.004 Å) and hydrogen-bonding networks, with R factor = 0.063 .

Q. What are the emerging applications of this compound in medicinal chemistry?

Answer: This scaffold is explored for:

- Kinase Inhibition: Derivatives like 8-hydroxy-2,7-naphthyridin-2-ium salts exhibit inhibitory activity against MEK and c-Kit kinases (IC₅₀ values in the nanomolar range) .

- Antimicrobial Agents: Structural analogs show promise in targeting bacterial or fungal pathogens, though detailed mechanistic studies are ongoing .

Advanced Research Questions

Q. How can contradictions in reported synthetic pathways or structural assignments be resolved?

Answer: Contradictions arise from misassignment of regioisomers or reaction mechanisms. For example:

- Case Study: Kröhnke’s synthesis of 2,7-naphthyridin-1(7H)-ones (8a ) was initially misassigned due to incomplete spectroscopic data. Modern techniques (HRMS, 2D NMR) confirmed the correct structure, highlighting the need for rigorous validation .

- Methodological Fix: Cross-validate synthetic routes with computational modeling (e.g., DFT for transition-state analysis) and replicate conditions from multiple sources .

Q. What strategies optimize ligand-controlled dual pathways in cobalt-catalyzed coupling reactions involving 2,7-naphthyridinones?

Answer: The choice of ligands dictates reaction pathways. For example:

- Phosphine Ligands: Promote C–H activation in 2-halobenzamides, enabling coupling with alkynes to form 2,7-naphthyridinones (e.g., 3i , 53% yield) .

- Nitrogen-Based Ligands: Favor alternative pathways, such as cyclopropanation or dimerization. Systematic screening of ligand libraries (e.g., bipyridines, pyrazoles) is essential to map selectivity .

Q. How can reproducibility challenges in biological evaluations of 2,7-naphthyridinone derivatives be addressed?

Answer:

- Standardization: Report detailed synthetic protocols (e.g., reagent purity, reaction time/temperature) and biological assay conditions (cell lines, incubation periods) .

- Data Transparency: Share raw NMR, HPLC, and bioassay datasets via open-access repositories to enable independent verification .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for 2,7-Naphthyridinone Derivatives

| Compound | ^1H NMR (δ, ppm) | ^13C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| 3i | 8.71–8.65 (m, 2H) | 161.5 (C=O), 34.7 (CH₃) | 1667 (C=O stretch) |

| 62 (X=Cl) | 8.34 (d, J=5.1 Hz) | 148.9 (C–Br), 143.3 (C–Cl) | 769 (C–Cl bend) |

Q. Table 2. Biological Activity of Selected Derivatives

| Compound | Target | IC₅₀ (nM) | Application |

|---|---|---|---|

| 8-Hydroxy-2,7-naphthyridin-2-ium | c-Kit kinase | 329.6 | Anticancer (preclinical) |

| MEK Inhibitors | MEK | <100 | Anti-inflammatory |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.